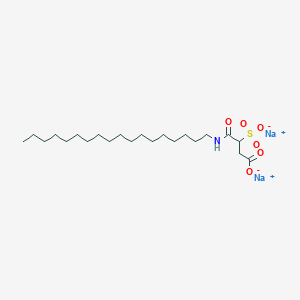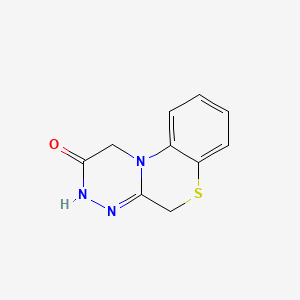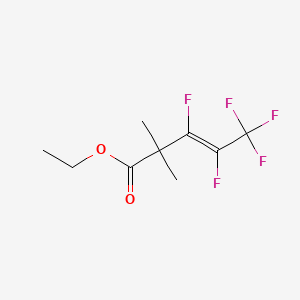
5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt is a complex organic compound with the molecular formula C20H15NO10S3. This compound is known for its unique chemical structure, which includes multiple hydroxyl and sulfonyl groups, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt typically involves multiple stepsCommon reagents used in these reactions include sulfonating agents, hydroxylating agents, and amines .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl groups can be reduced to thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of naphthoquinones, while reduction of the sulfonyl groups can produce thiols .
Aplicaciones Científicas De Investigación
5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate biological processes and pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt
- 8-(6-Hydroxy-2-naphthylsulfonamido)-1-naphthol-3,5-disulfonic acid
- 4-[(6-Hydroxy-2-naphtylsulfonyl)amino]-5-hydroxy-1,7-naphthalenedisulfonic acid
Uniqueness
What sets 5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt apart from similar compounds is its unique combination of hydroxyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific applications where these functional groups are essential .
Propiedades
Número CAS |
84000-89-5 |
|---|---|
Fórmula molecular |
C20H13NNa2O10S3 |
Peso molecular |
569.5 g/mol |
Nombre IUPAC |
disodium;5-hydroxy-4-[(6-hydroxynaphthalen-2-yl)sulfonylamino]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C20H15NO10S3.2Na/c22-13-3-1-12-8-14(4-2-11(12)7-13)32(24,25)21-17-5-6-19(34(29,30)31)16-9-15(33(26,27)28)10-18(23)20(16)17;;/h1-10,21-23H,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
Clave InChI |
DIUBOSJGFLJFHO-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C=C1O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


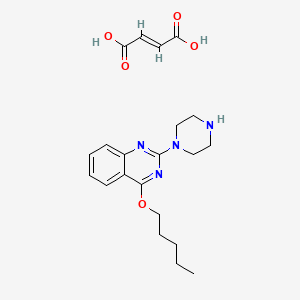
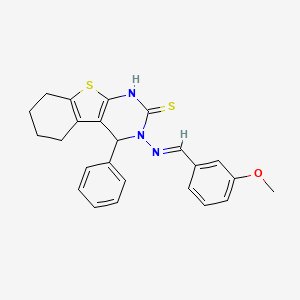
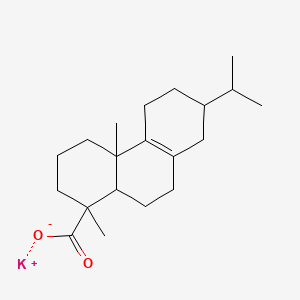
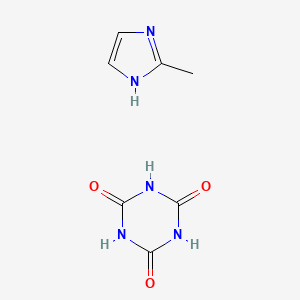

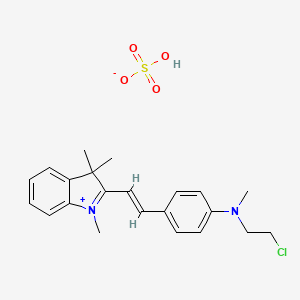
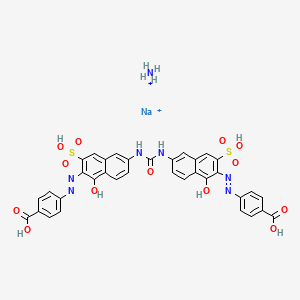

![2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium](/img/structure/B12716777.png)

